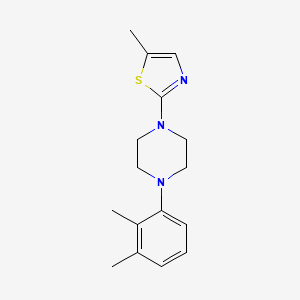![molecular formula C21H20N2O4S B12263848 1-(3,4-Dimethoxyphenyl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12263848.png)
1-(3,4-Dimethoxyphenyl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethoxyphenyl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethan-1-one is a complex organic compound that features a combination of aromatic rings, methoxy groups, and a pyrimidinyl sulfanyl moiety
Méthodes De Préparation
The synthesis of 1-(3,4-dimethoxyphenyl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the 3,4-dimethoxyphenyl moiety: This can be achieved through the methoxylation of a phenyl ring.
Synthesis of the pyrimidinyl sulfanyl group:
Coupling of the two moieties: The final step involves coupling the 3,4-dimethoxyphenyl group with the pyrimidinyl sulfanyl group through a carbonyl linkage, typically using reagents like acyl chlorides or anhydrides under controlled conditions.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
1-(3,4-dimethoxyphenyl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3,4-dimethoxyphenyl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethan-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials or as a precursor in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The methoxy and pyrimidinyl sulfanyl groups can form specific interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(3,4-dimethoxyphenyl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethan-1-one include:
1-(3,4-dimethoxyphenyl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethan-1-ol: A reduced form with an alcohol group.
1-(3,4-dimethoxyphenyl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethan-1-al: An oxidized form with an aldehyde group.
The uniqueness of 1-(3,4-dimethoxyphenyl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H20N2O4S |
|---|---|
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
1-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanylethanone |
InChI |
InChI=1S/C21H20N2O4S/c1-25-16-7-4-14(5-8-16)17-10-11-22-21(23-17)28-13-18(24)15-6-9-19(26-2)20(12-15)27-3/h4-12H,13H2,1-3H3 |
Clé InChI |
VFIBTMUVKWGMED-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC(=NC=C2)SCC(=O)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)oxy]pyridine-2-carboxamide](/img/structure/B12263780.png)
![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B12263782.png)
![5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12263783.png)
![2-(Morpholine-4-carbonyl)-4-[(pyridin-2-yl)methyl]morpholine](/img/structure/B12263786.png)
![N,5-dimethyl-N-[1-(5-methylthiophene-2-carbonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12263787.png)
![2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12263791.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-fluoroquinazoline](/img/structure/B12263795.png)
![3-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-1,2,4-thiadiazol-5-amine](/img/structure/B12263800.png)
![5-chloro-N-{1-[(4-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine](/img/structure/B12263806.png)


![4-methoxy-7-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B12263820.png)
![4-[(2-Methyl-1,3-oxazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12263834.png)
